2-{4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one
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Overview
Description
2-{4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a pyrimidine ring, a piperidine ring, and a morpholine ring, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.
Attachment of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction, where the pyrimidine derivative reacts with a piperidine derivative.
Incorporation of the Morpholine Ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
2-{4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imatinib: Known for its use in treating leukemia, Imatinib shares structural similarities with the pyrimidine and piperidine rings.
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and share structural motifs with the target compound.
Uniqueness
2-{4-[Methyl(pyrimidin-4-yl)amino]piperidin-1-yl}-1-(morpholin-4-yl)ethan-1-one is unique due to its combination of the pyrimidine, piperidine, and morpholine rings. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C16H25N5O2 |
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Molecular Weight |
319.40 g/mol |
IUPAC Name |
2-[4-[methyl(pyrimidin-4-yl)amino]piperidin-1-yl]-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C16H25N5O2/c1-19(15-2-5-17-13-18-15)14-3-6-20(7-4-14)12-16(22)21-8-10-23-11-9-21/h2,5,13-14H,3-4,6-12H2,1H3 |
InChI Key |
XWAGGPKPHWFPMM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCN(CC1)CC(=O)N2CCOCC2)C3=NC=NC=C3 |
Origin of Product |
United States |
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